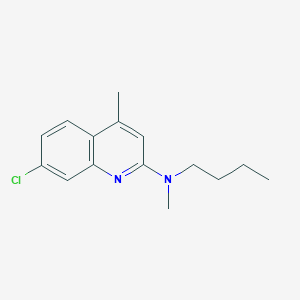![molecular formula C21H14N2O6S B5034753 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate](/img/structure/B5034753.png)
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate is a complex organic compound with a unique structure that combines a pyrimidine ring with a naphthalene sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the naphthalene sulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonates.
科学研究应用
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: It may serve as a probe or marker in biological studies due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
相似化合物的比较
Similar Compounds
- 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate
- 2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazinecarbothioamide
Uniqueness
2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate is unique due to its combination of a pyrimidine ring with a naphthalene sulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6S/c24-19-17(20(25)23-21(26)22-19)12-15-7-3-4-8-18(15)29-30(27,28)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKWVWZIPNDCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine](/img/structure/B5034695.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
![N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)
![N-[4-(acetylamino)phenyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5034705.png)

![6-[[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]methyl]-1,5,20-trimethyl-15,18-dioxapentacyclo[11.8.0.02,10.05,9.014,19]henicosan-6-ol;hydrochloride](/img/structure/B5034718.png)

![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N~1~-(2-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5034748.png)
![N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide](/img/structure/B5034750.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)

